molecular formula C16H16O3 B14147229 Methyl I-oxo-2-naphthalenepentanoate CAS No. 13672-49-6

Methyl I-oxo-2-naphthalenepentanoate

Cat. No.: B14147229
CAS No.: 13672-49-6
M. Wt: 256.30 g/mol
InChI Key: AGBABMLTIAXQST-UHFFFAOYSA-N
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Description

Methyl 1-oxo-2-naphthalenepentanoate is a naphthalene-derived ester characterized by a pentanoate chain with a ketone group at the 1-position and a methyl ester moiety. Its structure combines aromaticity (naphthalene core) with polar functional groups (ketone and ester), influencing its physicochemical properties and reactivity.

Properties

CAS No.

13672-49-6

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 5-naphthalen-2-yl-5-oxopentanoate

InChI

InChI=1S/C16H16O3/c1-19-16(18)8-4-7-15(17)14-10-9-12-5-2-3-6-13(12)11-14/h2-3,5-6,9-11H,4,7-8H2,1H3

InChI Key

AGBABMLTIAXQST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl I-oxo-2-naphthalenepentanoate can be achieved through several methods. One common approach involves the reaction of naphthalene derivatives with pentanoic acid derivatives under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification and oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl I-oxo-2-naphthalenepentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of Methyl I-oxo-2-naphthalenepentanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural features with several classes of chemicals:

Unlike methylnaphthalenes, which are simpler hydrocarbons, the ester and ketone groups in Methyl 1-oxo-2-naphthalenepentanoate may increase solubility in polar solvents and alter toxicity profiles .

Diterpenic Acid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester): These esters, isolated from plant resins, share the ester functional group but lack the naphthalene moiety. Their biological activity (e.g., antimicrobial properties) is linked to diterpene backbones, whereas Methyl 1-oxo-2-naphthalenepentanoate’s naphthalene system may confer distinct reactivity or photostability .

Methyl Salicylate and Methyl Butanoate: Simple esters like methyl salicylate (aromatic) and methyl butanoate (aliphatic) exhibit volatility and low molecular weights compared to Methyl 1-oxo-2-naphthalenepentanoate. The latter’s extended pentanoate chain and naphthalene core likely reduce volatility and increase persistence in environmental matrices .

Physicochemical Properties (Inferred)

Property Methyl 1-oxo-2-naphthalenepentanoate* 2-Methylnaphthalene Methyl Salicylate Sandaracopimaric Acid Methyl Ester
Molecular Formula C₁₆H₁₆O₃ C₁₁H₁₀ C₈H₈O₃ C₂₁H₃₂O₂
Functional Groups Ketone, ester Methyl group Ester, hydroxyl Ester, diterpene
Boiling Point (°C) ~300–350 (estimated) 241–245 222 >300
Solubility Low in water; moderate in organics Insoluble in water Slightly soluble Insoluble in water
Toxicity Endpoints Not reported Pulmonary lesions, CYP450-mediated metabolism Low acute toxicity Antimicrobial activity

*Estimates based on structural analogs due to lack of direct data.

Research Findings and Mechanistic Insights

Metabolism and Toxicity: Methylnaphthalenes undergo cytochrome P450-mediated oxidation, producing reactive intermediates that deplete glutathione and cause pulmonary toxicity. Ester hydrolysis (via carboxylesterases) could generate 1-oxo-2-naphthalenepentanoic acid, a metabolite with unknown biological activity. This pathway is absent in methylnaphthalenes .

Environmental Persistence :

  • The compound’s aromaticity and ester group suggest moderate persistence in soil and water, similar to methyl salicylate but greater than methylnaphthalenes due to reduced volatility .

Research Gaps: No direct toxicological or environmental fate studies were identified in the evidence. Comparative analyses with methylnaphthalenes and diterpenic esters are speculative but highlight the need for targeted investigations .

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